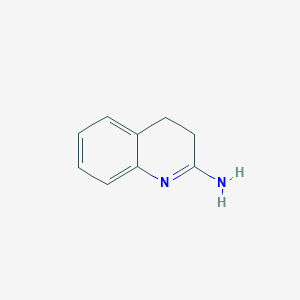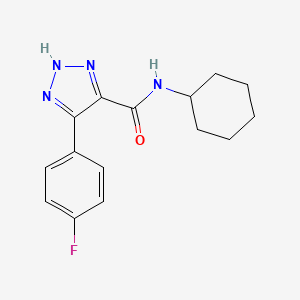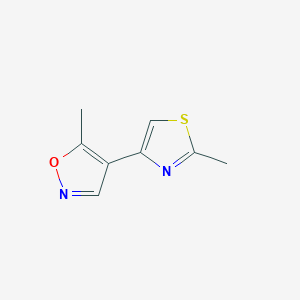
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole” is a compound that has been studied in the context of its role in the metabotropic glutamate receptor 5 (mGluR5) in the brain . mGluR5 is involved in various brain functions, including memory, cognition, and motor behavior .
Synthesis Analysis
The synthesis of this compound involves the use of selective ligands, including competitive agonists and antagonists, and positive and negative allosteric modulators . The development of these ligands has enabled the investigation of the functional roles of glutamate receptor family members .Molecular Structure Analysis
The molecular structure of “this compound” is complex and is related to its function as a selective ligand for the mGluR5 receptor . It exhibits improved selectivity and CNS bioavailability .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a selective ligand for the mGluR5 receptor . It is used to investigate the functional roles of glutamate receptor family members .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Fused-Ring Heterocycles : The chemical structure has been involved in reactions leading to the synthesis of highly functionalized fused-ring heterocycles. Such compounds are synthesized using keto–enol tautomers of thiazolyl- and oxazolyl-phenylethenols, demonstrating the compound's versatility in creating complex molecular structures with potential for varied applications (Silva, Henry, & Pittman, 2012).
Biological Activity
- Antimicrobial Activity : Some derivatives of the chemical structure have been synthesized and evaluated for their antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. The studies found that certain compounds exhibited potent inhibitory activity, suggesting the potential for further development as antimicrobial agents (Reddy, Rao, Devi, Kumar, & Nagaraj, 2010).
- Anticancer and Antimicrobial Agents : New derivatives incorporating the chemical structure have been synthesized and screened for their anticancer and antimicrobial activities. These studies highlight the compound's utility in the development of novel therapeutic agents with potential efficacy against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Applications in Material Science
- Fluorescent Brighteners : Derivatives of the chemical structure have been explored for their applications as fluorescent brighteners, showcasing the compound's potential in material sciences, particularly in enhancing the brightness and appearance of fabrics (Patil et al., 2020).
作用機序
Target of Action
The primary target of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, also known as MTEP, is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and transmitter release .
Mode of Action
MTEP acts as a selective antagonist of the mGluR5 receptor . By binding to this receptor, MTEP inhibits the activation of mGluR5, thereby modulating the effects of glutamate, the major excitatory neurotransmitter in the central nervous system .
Biochemical Pathways
The antagonism of mGluR5 by MTEP affects several biochemical pathways. It leads to significant reductions in the expression of the NR1 subunit of the N-methyl-D-aspartate receptor and the GluR2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor in the cingulate cortex . This modulation of glutamate receptor expression can influence various physiological and pathophysiological roles of these receptor family members .
Pharmacokinetics
MTEP exhibits improved selectivity and central nervous system (CNS) bioavailability . It is systemically active, indicating that it can be distributed throughout the body and reach the CNS effectively . .
Result of Action
The molecular and cellular effects of MTEP’s action are diverse. It can reduce alcohol-seeking behavior in different rodent models of alcoholism . This effect is associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions . Moreover, MTEP has been shown to protect dopaminergic and noradrenergic neurons from toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MTEP. It’s important to note that the effectiveness of MTEP can vary depending on the strain of the experimental model, as observed in studies involving different strains of rats .
将来の方向性
生化学分析
Biochemical Properties
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole has been shown to interact with the metabotropic glutamate receptor 5 (mGluR5), a receptor involved in various brain functions, including memory, cognition, and motor behavior . The nature of these interactions involves the modulation of neuronal excitability, transmitter release, and long-term synaptic plasticity .
Cellular Effects
The effects of this compound on cells are largely dependent on its interaction with mGluR5. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with mGluR5. This interaction can lead to changes in gene expression and enzyme activation or inhibition . For example, it has been shown to reduce ethanol self-administration in animal models through its interaction with mGluR5 .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation. Specific details on its long-term effects on cellular function observed in in vitro or in vivo studies are currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, at certain doses, it has been shown to reduce alcohol-seeking behavior in different rodent models of alcoholism .
Metabolic Pathways
The metabolic pathways that this compound is involved in are largely related to its interaction with mGluR5
Transport and Distribution
It is known to interact with mGluR5, which could potentially influence its localization or accumulation .
Subcellular Localization
Given its interaction with mGluR5, it is likely that it may be localized to areas where this receptor is present .
特性
IUPAC Name |
5-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-7(3-9-11-5)8-4-12-6(2)10-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEMBDYIVOPXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
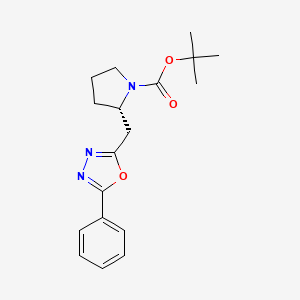
![5-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2808096.png)
![tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate](/img/structure/B2808097.png)
![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)
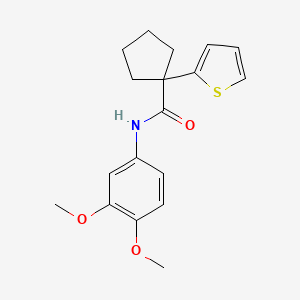
![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2808103.png)
![N-(2,5-difluorophenyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2808105.png)
![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)
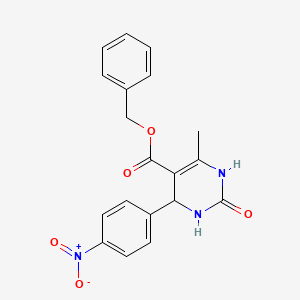
![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)

![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)
